(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
Brand Name:
Vulcanchem
CAS No.:
192725-50-1
VCID:
VC0020240
InChI:
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
SMILES:
CC(C)C(C(=O)O)N1CCCNC1=O
Molecular Formula:
C9H16N2O3
Molecular Weight:
200.23 g/mol
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
CAS No.: 192725-50-1
Reference Standards
VCID: VC0020240
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
CAS No. | 192725-50-1 |
---|---|
Product Name | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid |
Molecular Formula | C9H16N2O3 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid |
Standard InChI | InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 |
Standard InChIKey | AFGBRTKUTJQHIP-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)N1CCCNC1=O |
SMILES | CC(C)C(C(=O)O)N1CCCNC1=O |
Canonical SMILES | CC(C)C(C(=O)O)N1CCCNC1=O |
Synonyms | (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid; |
PubChem Compound | 10910533 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume